molecular formula C8H8N2O3 B12852359 Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate

Cat. No.: B12852359
M. Wt: 180.16 g/mol
InChI Key: UUKFQRIMIZAUJX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate is an α-ketoester derivative featuring a pyrimidin-2-yl substituent linked to an oxoacetate backbone. Pyrimidine, a nitrogen-containing heterocycle, imbues this compound with unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and heterocyclic synthesis. Its structure facilitates diverse reactivity, including nucleophilic additions at the ketone group and participation in cyclization reactions to form fused heterocycles.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 2-oxo-2-pyrimidin-2-ylacetate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6(11)7-9-4-3-5-10-7/h3-5H,2H2,1H3

InChI Key

UUKFQRIMIZAUJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-aminopyrimidine under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the alcohol derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate belongs to a broader class of α-ketoesters with aryl or heteroaryl substituents. Key analogs and their distinguishing features include:

Table 1: Comparison of Ethyl 2-Oxo-2-(aryl)acetate Derivatives
Compound Name Substituent (R) Molecular Formula Key Properties/Applications
This compound Pyrimidin-2-yl C₉H₉N₂O₃ Potential pharmaceutical intermediate; pyrimidine enhances hydrogen bonding and solubility in polar solvents
Ethyl 2-oxo-2-(p-tolyl)acetate p-Tolyl C₁₁H₁₂O₃ 67% yield; ^1H NMR: δ 7.92 (d, J = 8.1 Hz, 2H), 2.45 (s, CH₃). Lipophilic due to methyl group
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Naphthalen-2-yl C₁₄H₁₂O₃ 74% yield; bulky aromatic group may hinder steric access in reactions
Ethyl 2-oxo-2-(thiophen-2-yl)acetate Thiophen-2-yl C₈H₈O₃S Used in thioheterocycle synthesis; sulfur atom introduces distinct electronic effects
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate 3-Trifluoromethylphenylamino C₁₁H₁₁F₃N₂O₃ >99% purity; CF₃ group enhances metabolic stability in drug design

Physicochemical Properties

  • Spectroscopy : While direct data are unavailable, pyrimidine’s deshielding effect would likely shift aromatic proton signals upfield compared to phenyl groups. For example, p-tolyl derivatives show distinct doublets at δ 7.92 and 7.32 in ^1H NMR .

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